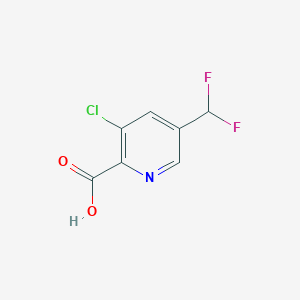

3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid

Description

3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid (C₇H₄ClF₂NO₂) is a halogenated pyridinecarboxylic acid derivative with a difluoromethyl (-CHF₂) substituent at the 5-position and a chlorine atom at the 3-position of the pyridine ring. This compound is structurally related to agrochemical and pharmaceutical intermediates, particularly fungicide metabolites . Notably, its ester derivative, 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate, has been cataloged as a building block for organic synthesis . The difluoromethyl group confers distinct electronic and steric properties compared to bulkier substituents like trifluoromethyl (-CF₃), influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C7H4ClF2NO2 |

|---|---|

Molecular Weight |

207.56 g/mol |

IUPAC Name |

3-chloro-5-(difluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4ClF2NO2/c8-4-1-3(6(9)10)2-11-5(4)7(12)13/h1-2,6H,(H,12,13) |

InChI Key |

ZOTQUVFDSULDKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid typically involves the chlorination of 5-(difluoromethyl)pyridine-2-carboxylic acid. One common method includes the reaction of 5-(difluoromethyl)pyridine-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position . Another method involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as mentioned above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Substitution Reactions

The electron-withdrawing effects of the chloro and difluoromethyl groups activate the pyridine ring for nucleophilic aromatic substitution (NAS).

Chlorine Substitution

The 3-chloro group undergoes displacement under basic or catalytic conditions:

-

Ammonia/Amines : Forms 3-amino derivatives at elevated temperatures (100–150°C) in polar aprotic solvents like DMF.

-

Thiols : Reacts with mercaptans in the presence of CuI catalysts to yield thioether analogs .

Difluoromethyl Reactivity

The difluoromethyl group exhibits limited participation in direct substitution due to its stability but can undergo hydrolysis to a carboxylic acid under strongly acidic conditions (e.g., H₂SO₄, 120°C).

Carboxylic Acid Derivitization

The carboxylic acid group at position 2 is highly reactive, enabling the formation of esters, amides, and salts.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura : Reacts with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ to form biaryl derivatives.

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides, enabling access to complex heterocycles .

Biological Interaction Mechanisms

In agricultural contexts, structural analogs like 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA) mimic auxin herbicides. Key interactions include:

-

Enzyme Inhibition : Binds to auxin receptors in plants, disrupting growth pathways and causing leaf epinasty .

-

Metabolic Activation : Fluopyram (a fungicide) metabolizes to PCA in Vitis vinifera, triggering dose-dependent phytotoxicity .

Comparative Reactivity with Analogues

The difluoromethyl group confers distinct reactivity compared to trifluoromethyl or methyl substituents:

| Compound | Key Reactivity Difference |

|---|---|

| 3-Chloro-5-trifluoromethyl analog | Higher electrophilicity due to stronger -I effect |

| 5-Chloro-2-methyl analog | Reduced stability in oxidative conditions |

Scientific Research Applications

3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes . The presence of the chlorine and difluoromethyl groups enhances its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid

Structural Differences :

Physicochemical Properties :

- Melting Point : The trifluoromethyl analog melts at 141–143°C , while data for the difluoromethyl variant is unavailable.

- Crystallography: The trifluoromethyl compound crystallizes in the triclinic system (space group P-1), with anisotropic displacement parameters refined using SHELXL . No crystallographic data exists for the difluoromethyl derivative.

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~1.5–2.5). The -CHF₂ group is less electron-withdrawing, likely resulting in a slightly higher pKa .

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

Structural Differences :

- Core structure: Pyrrolopyridine vs. pyridine.

- Substitutents: Chlorine at the 5-position and a fused pyrrole ring.

2-Chloro-5-(trifluoromethyl)nicotinic Acid

Structural Differences :

- Isomeric positioning: Chlorine at the 2-position (vs. 3-position in the target compound).

- Substitutent: -CF₃ at the 5-position.

Properties :

Tabulated Comparison of Key Compounds

Biological Activity

3-Chloro-5-(difluoromethyl)pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various pyridine derivatives, this compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent . The mechanism of action involves interference with bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation. The IC50 values for various cancer cell lines have been reported, showcasing its potency compared to standard chemotherapeutic agents .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on BACE-1, an enzyme linked to Alzheimer's disease pathology. This inhibition suggests a potential therapeutic application in neurodegenerative disorders .

The biological effects of this compound are attributed to its ability to bind to specific receptors and enzymes. The compound's difluoromethyl group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets. This interaction can modulate various signaling pathways, leading to altered cellular responses such as apoptosis or growth inhibition.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other pyridine derivatives for antimicrobial activity against a panel of bacteria. The results indicated that this compound had a lower IC50 value than several analogs, confirming its superior efficacy .

Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of this compound on breast cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls. The findings suggest that this compound could serve as a lead for developing new anticancer therapies .

Study 3: Neuroprotective Effects

Another study explored the neuroprotective potential of this compound in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in animal models, highlighting its promise as a therapeutic agent for neurodegenerative diseases .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | 0.81 | |

| Anticancer | Breast Cancer Cell Lines | 0.29 | |

| Enzyme Inhibition | BACE-1 | 0.15 |

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Enzyme Binding | Inhibits BACE-1 activity leading to reduced amyloid formation |

| Apoptosis Induction | Activates caspase pathways in cancer cells |

| Cell Wall Disruption | Interferes with bacterial cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-5-(difluoromethyl)pyridine-2-carboxylic acid, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via multi-step procedures involving halogenation and functional group transformations. For example, a pyridine core may undergo chlorination at the 3-position followed by difluoromethylation at the 5-position. Carboxylic acid groups are typically introduced through oxidation of methyl esters (e.g., using KMnO₄ or RuO₄ under controlled conditions). Key intermediates, such as ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate , should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized using , , and NMR, alongside high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are mounted on a diffractometer. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Hydrogen-bonding networks and packing motifs should be analyzed using Mercury or OLEX2.

Q. What spectroscopic techniques are critical for confirming the difluoromethyl (-CF₂H) substituent?

- Methodology : NMR is indispensable for identifying the -CF₂H group, typically showing a triplet (coupling with two equivalent nuclei). IR spectroscopy can confirm the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹). For advanced validation, - HMBC NMR experiments elucidate through-space coupling between fluorine and adjacent protons .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing -CF₂H group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution. Experimentally, Suzuki-Miyaura couplings with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base optimization (K₂CO₃ vs. Cs₂CO₃) to balance reactivity and stability of the difluoromethyl group .

Q. What strategies resolve contradictions in reported synthetic yields for analogous pyridinecarboxylic acids?

- Methodology : Discrepancies often arise from competing side reactions (e.g., over-oxidation or decarboxylation). Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) is critical. For example, in the synthesis of 3-benzyl-5-chloropyridine-2-carboxylic acid, yields improved from 25% to >40% by replacing THF with DMF to stabilize intermediates . Statistical tools like Design of Experiments (DoE) can identify critical factors.

Q. How can computational models predict the compound’s bioavailability and target binding in drug discovery?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with biological targets (e.g., enzymes or receptors). Pharmacokinetic properties (logP, pKa) are predicted using QikProp or ADMET Predictor. The difluoromethyl group’s stereoelectronic effects enhance metabolic stability by reducing CYP450-mediated oxidation, as shown in fluorine-containing pharmaceuticals .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : Asymmetric synthesis requires chiral catalysts (e.g., BINAP-Pd complexes) or enzymatic resolution. Continuous flow chemistry improves scalability by enhancing heat/mass transfer. For example, a telescoped process combining chlorination and carboxylation steps in flow reactors minimizes intermediate isolation, reducing racemization risks .

Key Research Findings

- The difluoromethyl group enhances metabolic stability compared to trifluoromethyl analogs, making the compound a promising scaffold for kinase inhibitors .

- SCXRD studies reveal planar pyridine rings with intramolecular hydrogen bonds between the carboxylic acid and chlorine, stabilizing the solid-state structure .

- Computational models predict moderate blood-brain barrier penetration (Brain/Plasma Ratio = 0.3), suggesting potential CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.